molecular formula C16H16N2O2S B11837304 Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-ethyl-2-thienyl)-6-methyl- CAS No. 88571-00-0

Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-ethyl-2-thienyl)-6-methyl-

Cat. No.: B11837304
CAS No.: 88571-00-0
M. Wt: 300.4 g/mol
InChI Key: OISWOMQWPOWMOY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-acetic acid derivatives are heterocyclic compounds featuring a fused imidazole and pyridine ring system with an acetic acid side chain at position 3. The compound 2-(5-ethyl-2-thienyl)-6-methyl-imidazo[1,2-a]pyridine-3-acetic acid is distinguished by its substitution pattern: a 5-ethylthienyl group at position 2 and a methyl group at position 4.

Properties

CAS No.

88571-00-0

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2-[2-(5-ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid

InChI

InChI=1S/C16H16N2O2S/c1-3-11-5-6-13(21-11)16-12(8-15(19)20)18-9-10(2)4-7-14(18)17-16/h4-7,9H,3,8H2,1-2H3,(H,19,20)

InChI Key

OISWOMQWPOWMOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Base-Mediated Intramolecular Amidation

The imidazo[1,2-a]pyridine core is synthesized via intramolecular amidation of 2-aminopyridinium bromides under mild, base-driven conditions. For example, potassium hydroxide (KOH) facilitates cyclization at ambient temperature, forming imidazopyridin-2-ol intermediates. Subsequent thiophenol insertion at the 3-position yields 3-sulfenylimidazo[1,2-a]pyridin-2-(3H)-ones, which tautomerize to the enol form after acidic workup. This method avoids transition metals, aligning with green chemistry principles.

Acid-Catalyzed Ritter-Type Reactions

Bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) catalyze Ritter-type reactions between 2-aminopyridines and acetonitrile at 150°C, forming imidazo[1,5-a]pyridines. While originally targeting a related scaffold, this protocol is adaptable to the target compound by modifying the nitrile source and reaction time. The sealed-tube setup ensures controlled high-temperature conditions, achieving yields up to 78% after column chromatography.

Acetic Acid Sidechain Installation

Solvent-Free N-Alkylation

Imidazole undergoes N-alkylation with tert-butyl chloroacetate under solvent-free conditions, forming imidazol-1-yl-acetic acid tert-butyl ester. This method eliminates hazardous solvents, using only a stoichiometric base (e.g., sodium carbonate) and mechanical stirring at 80°C for 4 hours. Hydrolysis with hydrochloric acid (HCl) in water then cleaves the tert-butyl group, yielding imidazol-1-yl-acetic acid hydrochloride with >95% purity.

Knoevenagel Condensation

Ethyl 2,4-dioxo-4-arylbutanoates participate in Knoevenagel condensations with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, facilitated by piperidine. While this approach targets imidazo[1,2-a]pyridine-3-carbonitriles, substituting the nitrile with an acetic acid precursor enables sidechain installation. The reaction mechanism involves enolate formation, intramolecular cyclization, and water elimination.

Final Functionalization and Optimization

Tandem Groebke–Blackburn–Bienaymé/Ugi Reactions

A tandem Groebke–Blackburn–Bienaymé (GBB-3CR) and Ugi reaction constructs the complete scaffold in one pot. 2-Aminopyridine, 5-ethyl-2-thiophenecarboxaldehyde, and tert-butyl isocyanide undergo GBB-3CR to form the imidazo[1,2-a]pyridine core. Subsequent Ugi reaction with acetic acid and an amine introduces the acetic acid moiety, achieving four diversity points in 65–72% yield.

Purification and Characterization

Final purification employs silica gel chromatography (20% ethyl acetate/hexane) to isolate the target compound. Key characterization data include:

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=O ketone).

  • ¹H NMR (CDCl₃) : δ 0.90 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.85–7.40 (m, 4H, Ar–H).

  • MS : m/z = 300.4 (M⁺), consistent with the molecular formula C₁₆H₁₆N₂O₂S.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesLimitations
Base-mediated cyclization85KOH, RT, DCMMetal-free, mildRequires acidic workup
Bi(OTf)₃ catalysis78150°C, sealed tubeHigh regioselectivityHigh energy input
Solvent-free alkylation9080°C, no solventEco-friendly, scalableLimited to N-alkylation
Tandem GBB/Ugi72One-pot, RTModular, diverseComplex optimization

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-ethyl-2-thienyl)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticholinesterase Activity

Imidazo(1,2-a)pyridine derivatives have shown promising results as anticholinesterase agents. Research indicates that certain derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, compounds with biphenyl side chains demonstrated strong AChE inhibition with IC50 values ranging from 0.2 to 50.0 µM . This suggests that imidazo(1,2-a)pyridine derivatives could be developed into effective therapeutic agents against cholinergic dysfunction.

1.2 Antifungal Activity

Recent studies have synthesized new derivatives of imidazo(1,2-a)pyridine compounds that exhibit antifungal properties against resistant strains of Candida albicans. In a microdilution assay, several derivatives were found to possess notable antifungal activity, with minimum inhibitory concentrations (MICs) indicating their potential as antifungal agents . This highlights the compound's versatility in addressing fungal infections.

1.3 Synthesis of Drug Candidates

The synthesis of imidazo(1,2-a)pyridine derivatives has been facilitated through various methods including the three-component aza-Friedel–Crafts reaction. This method allows for the efficient production of C3-alkylated imidazo[1,2-a]pyridines with moderate to good yields and broad substrate scope . Such methodologies are essential for the rapid development of new drug candidates with diverse functional groups.

Mechanistic Insights and Synthesis Strategies

2.1 Mechanistic Studies

The mechanisms underlying the biological activities of imidazo(1,2-a)pyridine compounds have been explored through computational studies and in vitro evaluations. These studies confirm the multi-targeted nature of these compounds, suggesting that they may interact with multiple biological pathways simultaneously . Understanding these mechanisms is crucial for optimizing their efficacy and safety profiles in clinical applications.

2.2 Synthetic Methodologies

Various synthetic strategies have been developed for imidazo(1,2-a)pyridine derivatives:

  • Condensation Reactions: The condensation of α-bromocarbonyl compounds with 2-aminopyridines has been a common method for synthesizing these compounds under neutral conditions .
  • Lewis Acid-Catalyzed Reactions: The use of Lewis acids has facilitated the alkylation and functionalization of imidazo(1,2-a)pyridines, enhancing their synthetic versatility .

These methodologies not only improve yield but also reduce the environmental impact associated with traditional synthetic routes.

Case Studies and Research Findings

3.1 Case Study: Anticandidosic Activity

In a study focused on anticandidosic activity, researchers synthesized ten new derivatives from imidazo(1,2-a)pyridine-3-acetic acid and evaluated their efficacy against Candida albicans. Four compounds exhibited significant antifungal activity, demonstrating the potential for these derivatives in treating fungal infections resistant to conventional therapies .

3.2 Case Study: Cholinesterase Inhibition

Another study investigated the cholinesterase inhibition properties of various imidazo(1,2-a)pyridine derivatives. The results indicated that specific structural modifications could enhance inhibitory activity against AChE and BChE, paving the way for developing new treatments for cognitive disorders .

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-ethyl-2-thienyl)-6-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and molecular features of 2-(5-ethyl-2-thienyl)-6-methyl-imidazo[1,2-a]pyridine-3-acetic acid with similar compounds from the evidence:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(5-ethyl-2-thienyl)-6-methyl- (Target) C₁₆H₁₆N₂O₂S ~300.37 (calculated) Thienyl group with ethyl chain; moderate lipophilicity due to sulfur atom. -
2-(4-Fluoro-3-methylphenyl)-6-methyl- C₁₇H₁₅FN₂O₂ 298.32 Fluorine atom enhances electronegativity; phenyl group increases rigidity.
2-(4-Methylphenyl)-6-methyl- C₁₇H₁₆N₂O₂ 294.33 Methylphenyl substituent; lower polarity compared to fluorinated analogs.
2-(5-Chloro-2-pyridinyl)-6-methyl- C₁₅H₁₂ClN₃O₂ 301.73 Chloropyridinyl group; potential for halogen bonding interactions.
α-Hydroxy-6-methyl-2-(4-methylphenyl)- C₁₇H₁₆N₂O₃ 296.32 Hydroxy group increases polarity; used as a zolpidem impurity.

Key Observations

  • Electron-Withdrawing vs. In contrast, ethyl and methyl groups (e.g., in the target compound and ) may favor hydrophobic interactions .
  • Thienyl vs. Phenyl/Pyridinyl Substituents : The thienyl group in the target compound introduces sulfur, which could influence metabolic stability and solubility compared to phenyl or pyridinyl analogs .

Physicochemical and Computational Data

  • Acid Dissociation (pKa) : Imidazo[1,2-a]pyridine-6-acetic acid () has a predicted pKa of 3.35, suggesting moderate acidity comparable to acetic acid (pKa ~4.76). Substituents like fluorine or hydroxy groups may lower pKa further .
  • Density and Polarity : Derivatives with hydroxy groups (e.g., ) exhibit higher polarity (density ~1.35 g/cm³), whereas methyl/ethyl-substituted analogs (e.g., ) are more lipophilic .

Biological Activity

Imidazo(1,2-a)pyridine derivatives, particularly the compound Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-ethyl-2-thienyl)-6-methyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Overview of Imidazo(1,2-a)pyridine Compounds

Imidazo(1,2-a)pyridine compounds are characterized by their unique heterocyclic structure, which contributes to a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant
  • Analgesic

These compounds serve as important scaffolds in drug discovery and development.

Anticancer Activity

Recent studies have highlighted the potential of imidazo(1,2-a)pyridine derivatives as covalent anticancer agents . For example, a series of novel derivatives were synthesized and evaluated for their ability to inhibit KRAS G12C-mutated cancer cells. Compound I-11 demonstrated significant anticancer activity through various cellular and molecular mechanisms .

Antimicrobial Properties

Imidazo(1,2-a)pyridine derivatives exhibit notable antimicrobial activity against various pathogens. A study evaluating the antimicrobial efficacy of newly synthesized imidazo[1,2-a]pyridine derivatives found that certain compounds displayed potent activity against resistant strains of Entamoeba histolytica and Trichomonas vaginalis, suggesting their potential as alternatives to existing treatments for these infections .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo(1,2-a)pyridine derivatives have also been explored. In a non-clinical study focusing on toxicity and efficacy, several compounds were shown to possess significant anti-inflammatory effects without causing hepatic or renal toxicity . This safety profile is crucial for developing new therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of imidazo(1,2-a)pyridine derivatives is heavily influenced by their chemical structure. The presence of specific substituents on the imidazo ring can enhance or diminish activity against various biological targets. For instance:

CompoundSubstituentActivity TypeIC50 Value (µM)
2hMethyl at R4AChE Inhibition79
2gUnsubstitutedAChE Inhibition288
2jDichloro-substitutedBChE InhibitionNot active up to 2000

This table summarizes the inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating how different substituents affect potency .

Case Studies

Case Study 1: Antiparasitic Activity

In an exploratory study, seven imidazo(1,2-a)pyridine derivatives were tested for antiparasitic activity against metronidazole-resistant strains. These compounds exhibited promising results with minimal toxicity observed in preliminary toxicity assays. The findings suggest that these derivatives could serve as new candidates for treating neglected tropical diseases like trichomoniasis and amoebiasis .

Case Study 2: Cholinesterase Inhibition

Another study focused on synthesizing new imidazo(1,2-a)pyridine derivatives aimed at inhibiting cholinesterase enzymes. The synthesized compounds were evaluated using Ellman’s assay, revealing varying degrees of inhibition which correlated with their structural modifications. This highlights the potential of these compounds in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the key synthetic strategies for preparing Imidazo(1,2-a)pyridine-3-acetic acid derivatives?

The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with electrophilic reagents like iodoacetic acid under basic conditions. For example, refluxing 2-aminopyridine with iodoacetic acid and Na₂CO₃ in water (pH 8–9) yields the imidazo[1,2-a]pyridine core, followed by acidification to isolate the product . Substitution reactions at the 2-position (e.g., introducing thienyl or aryl groups) require halogenated intermediates and palladium-catalyzed coupling .

Q. Which characterization techniques are essential for structural confirmation of these compounds?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns and regiochemistry (e.g., distinguishing between C-2 and C-3 substituents) .
  • IR spectroscopy : Identifies functional groups like carboxylic acids (C=O stretch at ~1750 cm⁻¹) .
  • X-ray crystallography : Resolves crystallographic disorder in the fused ring system, as seen in imidazo[1,2-a]pyridinium iodide derivatives .

Q. What chemical modifications enhance the bioactivity of Imidazo(1,2-a)pyridine-3-acetic acid derivatives?

  • Electron-withdrawing groups (e.g., nitro, fluoro) at the 2-position improve antimicrobial activity .
  • Methyl or ethyl groups on the pyridine ring enhance metabolic stability .
  • Acetic acid side chains increase solubility and enable conjugation with targeting moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Employ Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, pH, reagent ratios). For example, a central composite design can identify optimal reflux time and Na₂CO₃ concentration, reducing side reactions like over-oxidation . Statistical software (e.g., JMP, Minitab) facilitates analysis of interaction effects .

Q. What computational methods predict reactivity and bioactivity of novel derivatives?

  • Quantum chemical calculations (e.g., DFT) model reaction pathways, such as cyclization energetics and transition states .
  • Molecular docking screens derivatives against target proteins (e.g., viral proteases) to prioritize synthesis .
  • QSAR models correlate substituent properties (Hammett σ, LogP) with bioactivity, guiding rational design .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay standardization : Control variables like cell line (e.g., HeLa vs. HEK293), serum concentration, and incubation time .
  • Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted starting materials) may skew results .
  • Meta-analysis : Pool data from multiple studies and apply multivariate regression to identify confounding factors .

Q. What strategies enable structure-activity relationship (SAR) studies for anticancer activity?

Substituent Position Activity Trend Reference
5-Ethyl-2-thienylC-2↑ Cytotoxicity (IC₅₀ < 10 µM)
4-Fluoro-3-methylphenylC-2↑ Selectivity for breast cancer
Methyl groupC-6↓ Metabolic degradation
SAR studies require iterative synthesis, bioassays, and molecular dynamics simulations to map binding interactions .

Methodological Notes

  • Synthetic reproducibility : Always degas solvents and use inert atmospheres (N₂/Ar) to prevent oxidation during palladium-catalyzed steps .
  • Data contradiction : Cross-validate biological results using orthogonal assays (e.g., MTT and apoptosis staining) .
  • Computational limits : DFT methods may underestimate steric effects; supplement with empirical force fields (e.g., AMBER) .

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